
Iodotrifluoroetileno
Descripción general
Descripción
Iodotrifluoroethylene is a compound that is part of the organofluorine chemical class, which is widely used in the chemical industry. The synthesis of iodotrifluoromethane, a related compound, has facilitated the creation of organometallic compounds containing perfluoroalkyl groups, which are precursors to iodotrifluoroethylene derivatives .
Synthesis Analysis
The synthesis of iodotrifluoroethylene derivatives can be achieved through palladium-catalyzed coupling reactions. For instance, tetrafluoroethylene (TFE), an economical bulk organofluorine feedstock, can be transformed into α,β,β-trifluorostyrene derivatives using arylzinc reagents in the presence of lithium iodide . Additionally, iodonium salts, which are related to iodotrifluoroethylene, can be synthesized from potassium organotrifluoroborates and p-iodotoluene difluoride under mild conditions .
Molecular Structure Analysis
The molecular structure of iodotrifluoroethylene derivatives can be complex, as seen in the synthesis of 1,2-difluorodinitroethylene, a related compound. X-ray crystallography of this compound revealed an unusually short C-C double-bond distance, indicating the potential for unique structural characteristics in iodotrifluoroethylene derivatives as well .
Chemical Reactions Analysis
Iodotrifluoroethylene and its derivatives can undergo various chemical reactions. For example, iodotrifluoromethane reacts with elements like phosphorus, arsenic, and sulfur to yield organometallic compounds . Furthermore, 1,2-difluorodinitroethylene, a structurally similar compound, can react with alcohols to produce alkyl fluoronitroacetates and with dienes to form Diels-Alder adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodotrifluoroethylene derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the reactivity and stability of these compounds. Radical terpolymerization involving fluorinated monomers, such as those related to iodotrifluoroethylene, can result in fluorinated terpolymers with varying molecular weights and molar percentages of comonomers . Additionally, the synthesis and characterization of perfluorinated oligomers for use as n-type semiconductors demonstrate the impact of fluorination on the electronic properties of these materials .
Aplicaciones Científicas De Investigación
Plasma Etching of Dielectric Films
Iodotrifluoroethylene has been investigated in a dielectric etch application . It belongs to the iodofluorocarbon family and is being explored as a potential alternative to perfluorocompounds, a fully fluorinated class of etchants that is presently in widespread use in dielectric etch processes . Under the conditions tested, iodotrifluoroethylene has been found to etch silicon dioxide films readily .
Preparation and Reactions
Iodotrifluoroethylene is prepared by iodination of trifluorovinyl lithium . It reacts with cadmium metal to give CdC2F3(I) .
Reaction with Nitric Oxide
Iodotrifluoroethylene reacts with nitric oxide under UV light, producing a nitroso compound, with iodine as a byproduct .
Safety and Hazards
Mecanismo De Acción
Target of Action
Iodotrifluoroethylene (C2F3I) is an organofluorine compound primarily used in the field of organic synthesis . It serves as a versatile building block for the production of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mode of Action
The mechanism of action of iodotrifluoroethylene in organic synthesis involves its ability to undergo addition reactions . This allows for the introduction of fluorine and iodine atoms into target molecules .
Pharmacokinetics
Given its volatile nature and use in industrial settings, it is likely that inhalation is a primary route of exposure
Action Environment
Environmental factors can influence the action, efficacy, and stability of iodotrifluoroethylene. For instance, it is a volatile colorless liquid that reacts with cadmium metal to give CdC2F3(I) . It also reacts with nitric oxide under UV light, producing a nitroso compound, with iodine as a byproduct . These reactions suggest that light exposure and the presence of other chemicals in the environment can impact its reactivity and function.
Análisis Bioquímico
Biochemical Properties
Iodotrifluoroethylene plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, often forming covalent bonds. For instance, iodotrifluoroethylene can react with cadmium metal to form CdC₂F₃I, indicating its potential to form stable complexes with metals . Additionally, it reacts with nitric oxide under UV light, producing a nitroso compound, which suggests its involvement in nitrosation reactions .
Cellular Effects
The effects of iodotrifluoroethylene on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Exposure to iodotrifluoroethylene can lead to oxidative stress, organelle damage, and apoptosis in single cells . These effects are attributed to its ability to disrupt cellular homeostasis and induce stress responses.
Molecular Mechanism
At the molecular level, iodotrifluoroethylene exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, its reaction with cadmium metal suggests that it can form stable complexes with metal ions, potentially inhibiting metal-dependent enzymes . Additionally, its interaction with nitric oxide under UV light indicates that it can participate in nitrosation reactions, which can modify protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodotrifluoroethylene change over time. Its stability and degradation are influenced by factors such as temperature and light exposure. Over time, iodotrifluoroethylene can degrade, leading to changes in its biochemical activity and long-term effects on cellular function . Studies have shown that prolonged exposure to iodotrifluoroethylene can result in cumulative cellular damage and altered metabolic processes.
Dosage Effects in Animal Models
The effects of iodotrifluoroethylene vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of iodotrifluoroethylene can lead to significant physiological disturbances, including oxidative stress, organ damage, and altered metabolic pathways . Threshold effects have been observed, indicating that there is a dosage level below which the compound has negligible effects.
Metabolic Pathways
Iodotrifluoroethylene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its reaction with cadmium metal suggests that it can participate in metal-dependent metabolic processes . Additionally, its ability to form nitroso compounds indicates that it can be involved in nitrosation reactions, which are important in cellular metabolism .
Transport and Distribution
Within cells and tissues, iodotrifluoroethylene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that iodotrifluoroethylene can be distributed to different cellular compartments, influencing its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of iodotrifluoroethylene is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cadmium metal suggests that it can localize to metal-rich compartments, influencing metal-dependent processes . Additionally, its ability to form nitroso compounds indicates that it can be localized to regions where nitrosation reactions occur .
Propiedades
IUPAC Name |
1,1,2-trifluoro-2-iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3I/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZTKFRZJMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073166 | |
| Record name | Ethene, trifluoroiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359-37-5 | |
| Record name | Iodotrifluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodotrifluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 359-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, trifluoroiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroiodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iodotrifluoroethylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKV2XT37FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




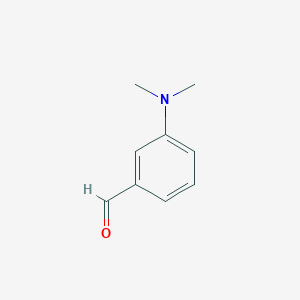
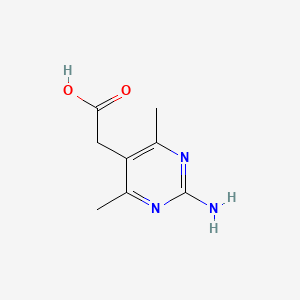
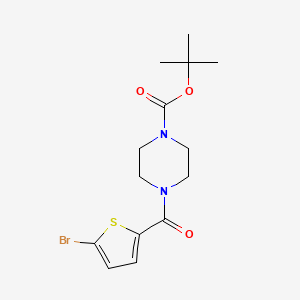

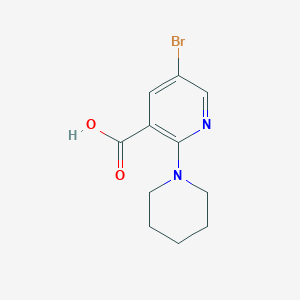


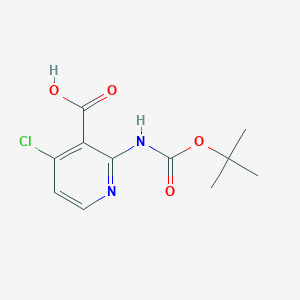

![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)

